3-(Bromodifluoromethyl)-1-cyclohexyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bromodifluoromethyl)-1-cyclohexyl-1H-pyrazole is a compound that belongs to the class of organofluorine compounds. These compounds are characterized by the presence of fluorine atoms, which often impart unique chemical and physical properties. The compound’s structure includes a bromodifluoromethyl group attached to a pyrazole ring, which is further substituted with a cyclohexyl group. This combination of functional groups makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromodifluoromethyl)-1-cyclohexyl-1H-pyrazole typically involves the introduction of the bromodifluoromethyl group into a pre-formed pyrazole ring. One common method is the reaction of a cyclohexyl-substituted pyrazole with bromodifluoromethylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(Bromodifluoromethyl)-1-cyclohexyl-1H-pyrazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromodifluoromethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be subjected to oxidation and reduction reactions, altering the oxidation state of the functional groups.
Cycloaddition Reactions: The pyrazole ring can participate in cycloaddition reactions, forming new cyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., potassium tert-butoxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrazoles, while oxidation reactions can produce pyrazole N-oxides.
Scientific Research Applications
3-(Bromodifluoromethyl)-1-cyclohexyl-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein-ligand binding.
Medicine: Fluorinated compounds often exhibit enhanced biological activity and metabolic stability, making this compound a potential lead in drug discovery.
Industry: It can be used in the development of agrochemicals and specialty chemicals due to its unique reactivity and stability
Mechanism of Action
The mechanism of action of 3-(Bromodifluoromethyl)-1-cyclohexyl-1H-pyrazole involves its interaction with molecular targets such as enzymes and receptors. The bromodifluoromethyl group can form strong interactions with active sites, influencing the compound’s binding affinity and specificity. Additionally, the presence of fluorine atoms can enhance the compound’s lipophilicity and membrane permeability, facilitating its cellular uptake and distribution .
Comparison with Similar Compounds
Similar Compounds
(Chlorodifluoromethyl)trimethylsilane (TMSCF2Cl): Used in similar synthetic applications but with different reactivity profiles.
(Trifluoromethyl)trimethylsilane (TMSCF3): Another fluorinated reagent with distinct chemical properties.
Difluoromethylated Pyrazoles: Compounds with similar structures but different substituents on the pyrazole ring.
Uniqueness
3-(Bromodifluoromethyl)-1-cyclohexyl-1H-pyrazole is unique due to the presence of both a bromodifluoromethyl group and a cyclohexyl group, which impart distinct chemical and physical properties
Properties
Molecular Formula |
C10H13BrF2N2 |
---|---|
Molecular Weight |
279.12 g/mol |
IUPAC Name |
3-[bromo(difluoro)methyl]-1-cyclohexylpyrazole |
InChI |
InChI=1S/C10H13BrF2N2/c11-10(12,13)9-6-7-15(14-9)8-4-2-1-3-5-8/h6-8H,1-5H2 |
InChI Key |
GOWKCVNWPSIKSP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C=CC(=N2)C(F)(F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.